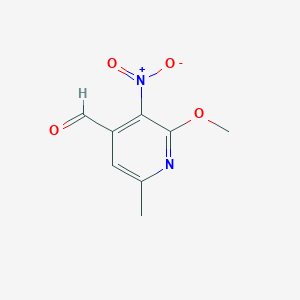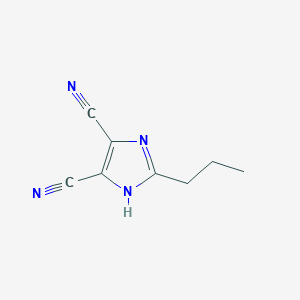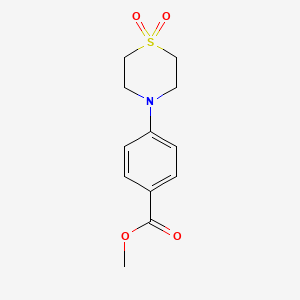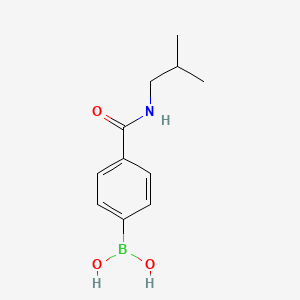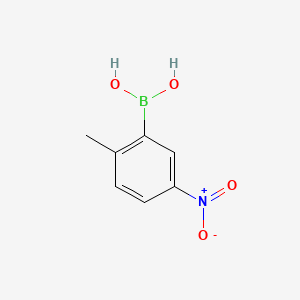
4-Phenylpyrimidine-2-thiol
Overview
Description
4-Phenylpyrimidine-2-thiol is an aromatic heterocyclic compound characterized by a pyrimidine ring substituted with a phenyl group at the 4-position and a thiol group at the 2-position.
Mechanism of Action
Mode of Action
It’s important to note that the mode of action of a compound refers to how it interacts with its targets and the resulting changes that occur . .
Biochemical Pathways
Pyrimidine pathways involve the synthesis, interconversion, salvage, and breakdown of pyrimidine nucleotides in humans . Pyrimidine biosynthesis is conserved in all living organisms and is necessary to maintain cellular fundamental functions, such as DNA and RNA biosynthesis . .
Pharmacokinetics
Pharmacokinetics describes how the body affects a specific drug after administration . Without specific studies, it’s difficult to outline the ADME properties of this compound and their impact on its bioavailability.
Action Environment
Environmental factors can significantly influence the action of a compound . .
Biochemical Analysis
Biochemical Properties
4-Phenylpyrimidine-2-thiol plays a significant role in biochemical reactions, particularly in proteomics research. It interacts with various enzymes, proteins, and other biomolecules. The compound’s thiol group is highly reactive and can form covalent bonds with cysteine residues in proteins, leading to the modification of protein function. Additionally, this compound can act as a ligand for metal ions, forming coordination complexes that can influence enzymatic activity .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of kinases and phosphatases, leading to alterations in phosphorylation states of key signaling proteins. This modulation can impact processes such as cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to specific proteins and enzymes, either inhibiting or activating their functions. For example, it can inhibit the activity of certain kinases by binding to their active sites, preventing substrate phosphorylation. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can undergo oxidation and other chemical modifications, which can alter its biological activity. Long-term exposure to the compound can lead to sustained changes in cellular processes, including alterations in gene expression and protein function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can modulate specific biochemical pathways without causing significant adverse effects. At high doses, this compound can induce toxic effects, including oxidative stress, inflammation, and cell death. These threshold effects highlight the importance of dosage optimization in experimental studies .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, leading to the formation of reactive intermediates. These intermediates can further interact with cellular macromolecules, influencing metabolic flux and metabolite levels. The compound’s metabolism can also affect its bioavailability and overall biological activity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cellular membranes and distributed to various intracellular compartments. Its localization and accumulation can influence its biological effects, including its interactions with target proteins and enzymes .
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can affect its activity and function. The compound can be directed to particular cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. These localization patterns are crucial for its role in regulating cellular processes and interactions with biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenylpyrimidine-2-thiol typically involves the cyclization of appropriate precursors. One common method includes the reaction of chalcones with thiourea in the presence of a base, leading to the formation of the pyrimidine ring. The reaction is usually carried out under reflux conditions in ethanol or another suitable solvent .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and catalysts to enhance yield and reduce reaction time. Magnetic nanoparticles, such as MgFe2O4, have been employed as reusable catalysts to facilitate the synthesis of bis-pyrimidine analogues, including this compound .
Chemical Reactions Analysis
Types of Reactions: 4-Phenylpyrimidine-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Substitution: The phenyl and pyrimidine rings can participate in electrophilic and nucleophilic substitution reactions.
Coordination: The thiol group can coordinate with metal ions to form coordination complexes.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or iodine can be used for oxidation reactions.
Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly used in substitution reactions.
Coordination: Metal salts like copper(I) iodide are used to form coordination polymers.
Major Products:
Oxidation: Disulfides, sulfonic acids.
Substitution: Halogenated derivatives, substituted pyrimidines.
Coordination: Metal-thiol complexes
Scientific Research Applications
4-Phenylpyrimidine-2-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Potential use as a COX-1 and COX-2 inhibitor, indicating its role in anti-inflammatory therapies.
Comparison with Similar Compounds
4-Phenylpyrimidine-2-amine: Similar structure but with an amine group instead of a thiol group.
4-Phenylpyrimidine-2-ol: Contains a hydroxyl group at the 2-position instead of a thiol group.
Uniqueness: 4-Phenylpyrimidine-2-thiol is unique due to its thiol group, which imparts distinct chemical reactivity and biological activity. The thiol group allows for the formation of disulfide bonds and metal coordination complexes, which are not possible with the amine or hydroxyl analogues .
Properties
IUPAC Name |
6-phenyl-1H-pyrimidine-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2S/c13-10-11-7-6-9(12-10)8-4-2-1-3-5-8/h1-7H,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXIMWFPBGWZKAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=NC(=S)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40209171 | |
| Record name | 2(1H)-Pyrimidinethione, 4-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40209171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60414-59-7 | |
| Record name | 2(1H)-Pyrimidinethione, 4-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060414597 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2(1H)-Pyrimidinethione, 4-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40209171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-PHENYL-2-PYRIMIDINETHIOL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the spacer length of the bis(4-phenylpyrimidine-2-thio)alkane ligands influence the structure of the resulting [CunIn]-based coordination polymers?
A1: The research demonstrates that the spacer length of the bis(4-phenylpyrimidine-2-thio)alkane ligands plays a crucial role in determining the dimensionality and structural motifs of the resulting [CunIn]-based coordination polymers. [] Shorter spacers, such as those in bphpym and bphpye, lead to the formation of 2D networks featuring interconnected [Cu2I2]n chains. [] As the spacer length increases, as seen in bphpypr and bphpyp, the resulting structures are 1D double chains formed by connecting dimeric copper-iodide units with the ligands. [] Further increases in spacer length, as observed with bphpyb and bphpyh, lead to the formation of 1D zigzag chains and 2D staircase networks, respectively. [] These findings highlight the significant impact of ligand structure on the final architecture of coordination polymers.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







